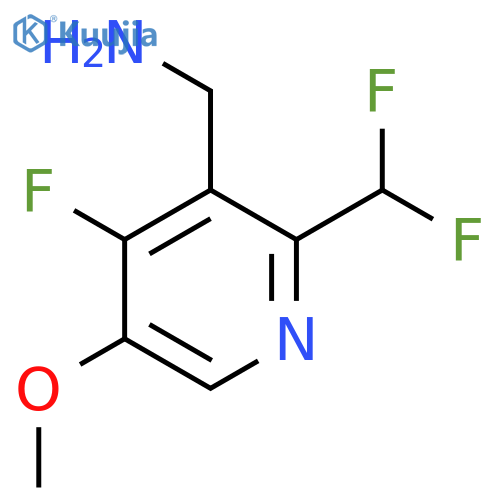

Cas no 1805565-07-4 (3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine)

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine

-

- インチ: 1S/C8H9F3N2O/c1-14-5-3-13-7(8(10)11)4(2-12)6(5)9/h3,8H,2,12H2,1H3

- InChIKey: YFVLDNIGHNJDDN-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CN=C(C(F)F)C=1CN)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 48.1

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029034821-1g |

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine |

1805565-07-4 | 95% | 1g |

$3,010.80 | 2022-04-01 | |

| Alichem | A029034821-250mg |

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine |

1805565-07-4 | 95% | 250mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A029034821-500mg |

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine |

1805565-07-4 | 95% | 500mg |

$1,600.75 | 2022-04-01 |

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridineに関する追加情報

Introduction to 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine (CAS No. 1805565-07-4)

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805565-07-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its amine-substituted and fluoroalkyl-modified pyridine core, make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The molecular structure of 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine consists of a pyridine ring substituted with several functional groups. The presence of an aminomethyl group at the 3-position, a difluoromethyl group at the 2-position, a fluoro atom at the 4-position, and a methoxy group at the 5-position endows the compound with unique electronic and steric properties. These substituents not only influence the reactivity of the molecule but also contribute to its potential biological efficacy.

In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridines serve as key scaffolds in many pharmaceuticals, including antiviral, antibacterial, antifungal, and anticancer agents. The specific substitution pattern in 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine suggests that it may exhibit properties such as enhanced binding affinity to biological targets, improved metabolic stability, and reduced toxicity. These attributes are crucial for the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in drug discovery. The aminomethyl group provides a versatile handle for further chemical modifications, allowing researchers to explore various derivatization strategies. This flexibility is particularly valuable in medicinal chemistry, where optimizing biological activity often requires structural adjustments. Additionally, the difluoromethyl and fluoro substituents are well-documented in medicinal chemistry for their ability to modulate pharmacokinetic properties and improve drug-like characteristics.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. Fluorine atoms can significantly influence the pharmacological properties of a molecule by affecting its lipophilicity, metabolic stability, and binding affinity. For instance, fluorinated pyridines have been shown to enhance the bioavailability of drugs by improving their ability to cross biological membranes. Furthermore, fluorine atoms can increase the metabolic stability of molecules by resisting hydrolysis and oxidation.

The methoxy group in 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine also plays a critical role in determining its chemical behavior. Methoxy groups are often introduced into drug molecules to enhance solubility and improve pharmacokinetic profiles. They can also serve as points for further functionalization, allowing for the creation of more complex derivatives with tailored biological activities.

Given these structural features, 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine represents an intriguing candidate for further investigation in various therapeutic areas. Researchers have begun exploring its potential as a building block for more complex molecules or as an intermediate in synthetic pathways leading to biologically active compounds. The compound's unique combination of functional groups makes it suitable for applications ranging from kinase inhibition to antiviral therapy.

In academic research, this compound has been used as a starting material for synthesizing novel derivatives with enhanced pharmacological properties. For example, researchers have explored its utility in developing inhibitors targeting specific enzymes involved in cancer metabolism. By leveraging its structural versatility, scientists have been able to create molecules that exhibit improved selectivity and potency compared to existing drugs.

The pharmaceutical industry has also shown interest in 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine due to its potential as a lead compound for new therapies. Companies are investing in research aimed at identifying novel drug candidates that incorporate this scaffold. The compound's ability to undergo further chemical modifications makes it an attractive starting point for generating libraries of compounds for high-throughput screening.

One notable area of research involves using 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine as a precursor for developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play critical roles in many biological processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that disrupt these interactions, researchers aim to develop new therapeutic strategies that address unmet medical needs.

The synthesis of 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Researchers have developed novel routes to access this compound that involve multi-step sequences featuring cross-coupling reactions, fluorination techniques, and protection-deprotection strategies. These synthetic advances not only provide access to this specific molecule but also contribute to the broader toolkit available for constructing complex heterocyclic compounds.

The future prospects for 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine are bright, with ongoing research expected to uncover new applications and therapeutic potentials. As our understanding of molecular structure-function relationships continues to evolve, compounds like this one will remain at the forefront of drug discovery efforts. Their unique structural features offer opportunities for innovation across multiple disciplines within pharmaceutical chemistry and medicinal biology.

1805565-07-4 (3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-methoxypyridine) 関連製品

- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))

- 896793-56-9(N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)

- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)

- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)

- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)

- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)

- 1218951-00-8(Methyl 2-(3-chlorophenyl)-2-cyanoacetate)

- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)

- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)